6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, piperazine, and pyrimidine moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine moiety is introduced.
Incorporation of the pyrimidine ring: The final step involves the coupling of the pyrimidine derivative with the piperazine-quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: Lacks the fluorine atom, which may affect its biological activity.
6-chloro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
6-fluoro-4-[4-(2,5-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: Has one less methyl group on the pyrimidine ring, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-10-15(20)4-5-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQVJHCPWQGYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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